Ortataxel

Description

This compound is a semisynthetic, second-generation taxane derivative with potential antineoplastic activity. This compound binds to and stabilizes tubulin molecules, thereby interfering with the dynamics of microtubule assembly/disassembly. This results in the inhibition of cell division and cellular proliferation. As it represents a poor substrate for P-glycoprotein (P-gp), multi-drug resistance protein (MRP-1) and breast cancer resistance protein (BCRP) mediated efflux, this compound modulates multi-drug resistance mechanisms and may be useful for treating multi-drug resistant tumors that express Pgp, MRP-1 and BCRP.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

structure in first source

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H57NO17/c1-20(2)17-25(45-38(53)61-40(6,7)8)29(49)37(52)57-30-21(3)28-31(56-22(4)46)33(50)42(11)26(48)18-27-43(19-55-27,60-23(5)47)32(42)35(58-36(51)24-15-13-12-14-16-24)44(41(28,9)10)34(30)59-39(54)62-44/h12-16,20,25-27,29-32,34-35,48-49H,17-19H2,1-11H3,(H,45,53)/t25-,26-,27+,29+,30+,31+,32-,34-,35-,42+,43-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKDAMBGCPRVPI-ZQRPHVBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]5(C2(C)C)[C@H]([C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H57NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870170 | |

| Record name | Ortataxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

871.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186348-23-2 | |

| Record name | Ortataxel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186348-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ortataxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186348232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ortataxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ortataxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-bis(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoyl]oxy}-9-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.0^{1,16}.0^{3,10}.0^{4,7}]icos-13-en-2-yl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTATAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H61Y4E29N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Ortataxel?

An In-depth Technical Guide to Ortataxel

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and pharmacological characteristics of this compound (also known as IDN 5109 and BAY 59-8862), a second-generation, semi-synthetic taxane derivative with significant potential in oncology.

Chemical Structure and Properties

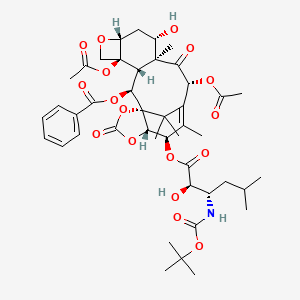

This compound is a complex diterpenoid compound derived from paclitaxel.[1] Its chemical structure is characterized by a baccatin III core, a feature common to taxanes, with specific modifications that enhance its pharmacological profile. The systematic IUPAC name for this compound is [(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.0¹,¹⁶.0³,¹⁰.0⁴,⁷]icos-13-en-2-yl] benzoate.[2]

Below is a simplified 2D representation of the core chemical structure of this compound.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄₄H₅₇NO₁₇ | [2][3] |

| Molecular Weight | 871.92 g/mol | [3][4] |

| CAS Number | 186348-23-2 | [2] |

| Water Solubility (Predicted) | 0.0218 mg/mL | [5] |

| logP (Predicted) | 3.2 - 4.13 | [5] |

| pKa (Strongest Acidic, Predicted) | 11.03 | [5] |

| pKa (Strongest Basic, Predicted) | -3 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 11 | [5] |

Mechanism of Action and Signaling Pathways

As a member of the taxane family, this compound's primary mechanism of action involves the disruption of microtubule dynamics, which is crucial for cell division.[6]

Primary Mechanism: Tubulin Stabilization

This compound binds to the β-subunit of tubulin, promoting the assembly of tubulin dimers into microtubules and stabilizing them by preventing depolymerization.[7] This hyper-stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network, which is essential for mitotic and interphase cellular functions.[7] The ultimate result is the inhibition of cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[8]

Novel Mechanisms of Action

Recent research on new-generation taxanes suggests additional mechanisms of action beyond tubulin stabilization. These include the suppression of cancer stem cell (CSC) genes and the blockage of critical signaling pathways like Hedgehog and PI3K/Akt.[9] These novel mechanisms may contribute to overcoming multidrug resistance.[9]

Experimental Protocols

While specific, detailed synthesis protocols for this compound are proprietary, the general approach involves the semi-synthesis from naturally derived precursors.

General Semi-Synthesis of Taxane Derivatives

The synthesis of taxane derivatives like this compound typically starts with a precursor molecule, such as 10-deacetylbaccatin III (10-DAB) or baccatin III, which is extracted from the needles of the yew tree (Taxus species).[10] The process generally involves:

-

Esterification : The hydroxyl group at the C-13 position of the baccatin III core is esterified with a protected side chain. For this compound, this would be a derivative of N-tert-butoxycarbonyl-beta-isobutylisoserine.

-

Functional Group Modification : Other functional groups on the baccatin III core may be modified to introduce desired properties.

-

Deprotection : Protecting groups on the side chain and the core molecule are removed in the final steps to yield the active compound.

-

Purification : The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

A general experimental workflow for evaluating a novel taxane derivative is outlined below.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent activity against a range of human cancer cell lines, including those that are sensitive and resistant to other drugs.[1] It has shown efficacy in in vivo models as well. For instance, oral administration of this compound was as effective as intravenous paclitaxel in mice with a human breast carcinoma model (MX-1).[11][12] It has also shown activity in xenografts of human ovarian carcinoma, including some paclitaxel-resistant models.[11][12]

Clinical Significance and Future Directions

This compound has been evaluated in Phase I and Phase II clinical trials for various cancers, including lymphoma, lung cancer, glioblastoma, and kidney cancer.[4][5] A notable characteristic of this compound is that it is a poor substrate for P-glycoprotein (P-gp), an efflux pump that is a major contributor to multidrug resistance.[6] This property suggests that this compound may be effective in treating tumors that have developed resistance to other taxanes like paclitaxel and docetaxel.[6][13] While further clinical development is ongoing, this compound represents a promising next-generation taxane with the potential to address some of the limitations of current chemotherapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C44H57NO17 | CID 6918412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Facebook [cancer.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ortataxel: A Technical Guide to Overcoming Multi-Drug Resistance in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multi-drug resistance (MDR) remains a formidable challenge in cancer chemotherapy, frequently leading to treatment failure. A primary driver of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of chemotherapeutic agents from cancer cells. Ortataxel (also known as IDN5109 and BAY 59-8862), a second-generation, semi-synthetic taxane, has emerged as a promising agent to circumvent MDR. This technical guide provides an in-depth analysis of this compound's mechanism of action, its efficacy in overcoming MDR, and the experimental basis for its development. By synthesizing preclinical and clinical data, this document serves as a comprehensive resource for researchers and drug development professionals exploring novel strategies to combat chemoresistance.

Introduction: The Challenge of Multi-Drug Resistance

The efficacy of many first-line chemotherapeutics, including taxanes like paclitaxel and docetaxel, is often compromised by the development of MDR. The principal mechanism underlying MDR is the increased expression of efflux pumps, particularly P-glycoprotein (P-gp/ABCB1), but also including Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters utilize ATP hydrolysis to expel cytotoxic drugs from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels. This compound was specifically designed to be a poor substrate for these efflux pumps, offering a potential solution to this critical clinical problem.

This compound: Mechanism of Action

This compound's primary antineoplastic activity stems from its interaction with tubulin, a mechanism it shares with other taxanes. By binding to the β-tubulin subunit of microtubules, this compound stabilizes these structures, preventing the dynamic instability required for mitotic spindle formation and cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Crucially, what distinguishes this compound is its ability to evade efflux by P-gp. Unlike its predecessors, paclitaxel and docetaxel, this compound is a poor substrate for this transporter. This characteristic allows this compound to accumulate to cytotoxic concentrations within MDR cancer cells, restoring therapeutic efficacy. Furthermore, preclinical studies have demonstrated that this compound can also modulate the activity of MRP1 and BCRP, further broadening its spectrum of activity against resistant tumors.[1]

Quantitative Analysis of this compound's Efficacy

In vitro studies have consistently demonstrated this compound's superior potency in cancer cell lines overexpressing P-gp compared to conventional taxanes.

Table 1: Comparative in vitro Cytotoxicity of this compound and Paclitaxel

| Cell Line | Resistance Mechanism | Drug | IC50 (nM) | Fold Resistance (Resistant vs. Sensitive) |

| OVCAR8 | N/A (Sensitive) | Paclitaxel | 10.51 ± 1.99 | N/A |

| OVCAR8 PTX R C | P-gp Overexpression | Paclitaxel | 128.97 ± 6.48 | 12.27 |

| OVCAR8 PTX R P | P-gp Overexpression | Paclitaxel | 152.80 ± 6.51 | 14.54 |

Data adapted from a study on paclitaxel-resistant ovarian carcinoma cell lines.[2] Note: Specific IC50 values for this compound in these exact cell lines are not publicly available but preclinical data indicates it is 20-30 times more potent than paclitaxel in P-gp expressing cell lines.[3]

Table 2: Clinical Efficacy of this compound in Taxane-Resistant Breast Cancer (Phase II Study)

| Parameter | Value |

| Patient Population | Advanced or metastatic breast cancer with disease progression within 6 months of prior taxane treatment |

| Dosage | 75 mg/m² as a 1-hour i.v. infusion every 3 weeks |

| Number of Treated Patients | 82 |

| Evaluable for Response | 76 |

| Partial Response (PR) | 6 (7% of all treated) |

| Stable Disease | 31 (38%) |

| Median Response Duration | 7 months (range: 4-9 months) |

Data from a single-arm phase II clinical trial.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in both sensitive and MDR cancer cell lines.

Materials:

-

Sensitive and MDR cancer cell lines (e.g., OVCAR8 and OVCAR8 PTX R)[2]

-

Complete cell culture medium

-

This compound and Paclitaxel

-

96-well plates

-

MTT or XTT reagent

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound and a comparator drug (e.g., paclitaxel) in complete culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assessment: Add MTT or XTT reagent to each well and incubate for 2-4 hours. The viable cells will convert the tetrazolium salt into a colored formazan product.

-

Data Acquisition: Add a solubilization buffer to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the ability of this compound to inhibit P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Materials:

-

P-gp overexpressing cells (e.g., MCF7/ADR) and parental sensitive cells (e.g., MCF-7)

-

Rhodamine 123

-

This compound, Paclitaxel, and a known P-gp inhibitor (e.g., Verapamil)

-

Fluorescence-activated cell sorter (FACS) or fluorescence plate reader

Procedure:

-

Cell Preparation: Harvest and resuspend cells in a suitable buffer.

-

Drug Incubation: Pre-incubate the cells with this compound, paclitaxel, or verapamil at various concentrations for 30-60 minutes at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for an additional 30-60 minutes at 37°C.

-

Efflux Period: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123. Resuspend the cells in a fresh, drug-free medium and incubate at 37°C for 1-2 hours to allow for efflux.

-

Data Acquisition: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Compare the fluorescence intensity of cells treated with this compound to that of untreated and paclitaxel-treated cells. An increase in intracellular Rhodamine 123 indicates inhibition of P-gp-mediated efflux.

In Vivo Xenograft Model of Taxane-Resistant Cancer

This protocol describes a general approach to evaluate the in vivo efficacy of this compound in a paclitaxel-resistant tumor model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Paclitaxel-resistant cancer cells (e.g., HCT-15)

-

This compound and Paclitaxel formulations for injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of paclitaxel-resistant cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, paclitaxel, this compound).

-

Drug Administration: Administer the drugs according to a predetermined schedule (e.g., intravenous or intraperitoneal injections on specific days). Dosing for this compound in clinical trials for taxane-resistant NSCLC was 75 mg/m² intravenously every 3 weeks.[3]

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Data Analysis: Plot the mean tumor volume for each treatment group over time. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Logical Relationships

Circumvention of P-glycoprotein Mediated Efflux

This compound's molecular structure allows it to bypass the P-gp efflux pump, a key mechanism of multi-drug resistance. This leads to increased intracellular drug accumulation and enhanced cytotoxicity in resistant cancer cells.

Experimental Workflow for Assessing In Vivo Efficacy

The evaluation of this compound's antitumor activity in a preclinical setting typically involves a xenograft mouse model.

Potential Involvement of PI3K/Akt and Hedgehog Signaling Pathways

While direct evidence for this compound's modulation of the PI3K/Akt and Hedgehog signaling pathways is still emerging, these pathways are known to be involved in taxane resistance. It is plausible that new-generation taxanes like this compound may exert some of their effects through these pathways, in addition to their primary mechanism of microtubule stabilization.

Conclusion and Future Directions

This compound represents a significant advancement in the development of taxanes, demonstrating clear efficacy in overcoming multi-drug resistance mediated by P-glycoprotein and other ABC transporters. Its ability to accumulate in resistant cells and exert its cytotoxic effects highlights a successful strategy in rational drug design. The preclinical and clinical data summarized in this guide underscore its potential as a valuable therapeutic option for patients with taxane-resistant cancers.

Future research should focus on several key areas:

-

Comprehensive IC50 Profiling: Generating a comprehensive panel of IC50 values for this compound against a wider range of sensitive and MDR cancer cell lines will provide a more complete picture of its activity spectrum.

-

Elucidation of Signaling Pathway Interactions: Further investigation is needed to clarify the direct effects of this compound on the PI3K/Akt and Hedgehog signaling pathways and how these interactions contribute to its overall efficacy.

-

Combination Therapies: Exploring the synergistic potential of this compound with other chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens for resistant cancers.

-

Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification and personalized medicine approaches.

By addressing these areas, the full therapeutic potential of this compound in the management of multi-drug resistant malignancies can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

Unveiling Ortataxel: A Technical Deep Dive into its Early-Stage Antineoplastic Research

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: Ortataxel (also known by its developmental codes BAY 59-8862 and IDN-5109) is a second-generation, semi-synthetic taxane derivative that has demonstrated promising antineoplastic activity in early-stage research. This technical guide provides an in-depth overview of the core preclinical data, focusing on its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and its ability to overcome multidrug resistance. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts in the field of oncology.

Mechanism of Action: Microtubule Stabilization and Efflux Pump Modulation

This compound's primary mechanism of action, like other taxanes, involves its interaction with tubulin. It binds to and stabilizes tubulin molecules, promoting their assembly into microtubules and preventing their disassembly.[1] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent inhibition of cell division and proliferation.[1]

A key distinguishing feature of this compound is its ability to circumvent and modulate multidrug resistance (MDR) mechanisms. It is a poor substrate for major efflux pumps such as P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP-1), and breast cancer resistance protein (BCRP).[1] This characteristic allows this compound to maintain its cytotoxic activity in cancer cells that have developed resistance to other chemotherapeutic agents, including first-generation taxanes like paclitaxel and docetaxel. In preclinical studies, this compound has been shown to be 20 to 30 times more potent as a growth inhibitory agent against human breast and colon tumor cell lines that express P-glycoprotein 170 compared to paclitaxel and docetaxel.[2]

In Vitro Antineoplastic Activity

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines, including those sensitive and resistant to other taxanes.

Cytotoxicity Data

| Cell Line | Cancer Type | Resistance Phenotype | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |

| IGROV-1 | Ovarian Carcinoma | - | More potent than Paclitaxel | - | [3] |

| IGROV-1/Pt1 | Ovarian Carcinoma | Cisplatin-resistant | More potent than Paclitaxel | - | [3] |

| P-gp expressing | Breast Carcinoma | P-glycoprotein overexpression | 20-30x more potent | - | [2] |

| P-gp expressing | Colon Carcinoma | P-glycoprotein overexpression | 20-30x more potent | - | [2] |

Note: Specific IC50 values were not available in the reviewed literature, but relative potencies were described.

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

A common method to determine the cytotoxic activity of a compound is the Sulforhodamine B (SRB) assay.

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (and a comparator drug like paclitaxel) for a continuous period, typically 72-96 hours.

-

Cell Fixation: After the incubation period, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

-

Solubilization and Absorbance Reading: Air dry the plates and solubilize the bound SRB with 10 mM Tris base solution. Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

In Vivo Antineoplastic Activity

This compound has demonstrated significant antitumor efficacy in various human tumor xenograft models, including those resistant to paclitaxel. A notable feature is its oral bioavailability, which is uncommon for taxanes.

In Vivo Efficacy Data

| Tumor Model | Cancer Type | Administration Route | Key Findings | Reference |

| MX-1 | Human Breast Carcinoma | Oral | As effective as intravenous paclitaxel. | [4] |

| Human Ovarian Carcinoma Xenografts | Ovarian Carcinoma | Intravenous and Oral | Effective by both routes. | [4] |

| MNB-PTX-1 | Paclitaxel-resistant Human Ovarian Carcinoma | Intravenous and Oral | Showed activity in a paclitaxel-resistant model. | [4] |

| NSCL Xenografts | Non-Small Cell Lung Cancer | - | Active. | [2] |

Experimental Protocol: Human Tumor Xenograft Study (General)

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (and comparator drugs) via the desired route (e.g., intravenous or oral) at a specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (length x width²)/2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Efficacy Endpoints: The primary efficacy endpoints typically include:

-

Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume between the treated and control groups.

-

T/C Ratio: The ratio of the mean tumor volume of the treated group to the control group.

-

Tumor Growth Delay: The difference in the time it takes for the tumors in the treated and control groups to reach a specific size.

-

-

Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the antitumor effect.

Preclinical Pharmacokinetics

A significant advantage of this compound is its oral bioavailability. In preclinical studies, the oral bioavailability of this compound (IDN-5109) was determined to be approximately 48%.[5] This is attributed to its characteristic as a poor substrate for the P-glycoprotein efflux pump in the gastrointestinal tract.[5]

Future Directions

The early-stage research on this compound highlights its potential as a valuable addition to the arsenal of antineoplastic agents, particularly for the treatment of multidrug-resistant tumors. Further investigations are warranted to fully elucidate its clinical efficacy and safety profile. The development of an orally bioavailable taxane could offer significant advantages in terms of patient convenience and treatment administration.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The development status of this compound may have evolved since the publication of the cited research.

References

Ortataxel: A Second-Generation Taxane Derivative Overcoming Multidrug Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ortataxel (also known as SB-T-101131, IDN5109, and BAY 59-8862) is a semi-synthetic, second-generation taxane derivative designed to overcome the limitations of first-generation taxanes like paclitaxel and docetaxel. A primary challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), an efflux pump that actively removes cytotoxic agents from cancer cells. This compound distinguishes itself by being a poor substrate for P-gp, enabling it to maintain potent antitumor activity in resistant cancer cell lines.[1] Furthermore, it exhibits excellent oral bioavailability, offering a significant advantage over the intravenous administration required for its predecessors.[2][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction: The Evolution of Taxanes

The taxane family of chemotherapeutic agents, which includes the widely used drugs paclitaxel and docetaxel, represents a cornerstone in the treatment of various solid tumors, including breast, ovarian, and non-small cell lung cancer.[2][3] Their primary mechanism of action involves the stabilization of microtubules, leading to the disruption of mitotic spindle formation, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[2][3] However, the clinical efficacy of first-generation taxanes is often hampered by both intrinsic and acquired multidrug resistance. A key mechanism of this resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes these drugs from the tumor cells.[1]

To address this challenge, second-generation taxanes have been developed with structural modifications aimed at reducing their affinity for P-gp while retaining or enhancing their microtubule-stabilizing activity. This compound emerged from these efforts as a promising candidate with a favorable resistance profile and improved pharmacokinetic properties.[1][4]

Mechanism of Action

Similar to other taxanes, this compound's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[1] This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation and chromosome segregation during cell division. The result is a prolonged arrest of cells in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.[2][3]

A critical distinction of this compound is its significantly reduced affinity for P-glycoprotein.[1] This characteristic allows it to accumulate to cytotoxic concentrations within cancer cells that overexpress P-gp, a common mechanism of resistance to paclitaxel and docetaxel. Consequently, this compound demonstrates potent activity against a range of drug-resistant tumor models.[1][4]

dot

Caption: Core mechanism of action of this compound.

Preclinical Data

This compound has demonstrated significant antitumor activity in a variety of preclinical models, including those resistant to first-generation taxanes.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Profile | This compound IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Reference |

| A2780 | Ovarian | Sensitive | Data not available | Data not available | [4] |

| A2780/AD | Ovarian | P-gp Overexpression | 15 | >1000 | [4] |

| MCF7 | Breast | Sensitive | Data not available | Data not available | [4] |

| MCF7/ADR | Breast | P-gp Overexpression | 25 | >5000 | [4] |

| HCT-15 | Colon | P-gp Overexpression | 10 | 300 | [5] |

IC₅₀ values are approximate and compiled from various sources for comparative purposes.

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Notable Outcomes | Reference |

| MX-1 | Human Breast Carcinoma | Oral this compound | Comparable to IV Paclitaxel | First taxane to show oral bioavailability and efficacy. | |

| MNB-PTX-1 | Paclitaxel-Resistant Ovarian Carcinoma | IV and Oral this compound | Significant activity | Demonstrated activity in a paclitaxel-resistant model. | [6] |

| Taxane-Resistant NSCLC Xenografts | Non-Small Cell Lung Cancer | This compound | Active | Showed activity in models resistant to other taxanes. |

Clinical Trial Data

This compound has been evaluated in several Phase I and Phase II clinical trials for various malignancies. While development was discontinued for some indications, the data provides valuable insights into its clinical activity and safety profile.[7]

Table 3: Summary of Selected Clinical Trials for this compound

| Phase | Indication | Dosage and Schedule | Key Efficacy Results | Major Toxicities | Reference |

| Phase I | Refractory Solid Tumors | 10 to 70.1 mg/m² orally, daily for 5 days every 3 weeks | 1 partial response, 2 stable disease | Grade 3/4 neutropenia, febrile neutropenia, fatigue, neuropathy | [8] |

| Phase II | Taxane-Resistant Metastatic Breast Cancer | 75 mg/m² IV every 3 weeks | 7% partial response rate, 38% stable disease | Neutropenia (57% Grade 3-4), peripheral neuropathy (5% severe), fatigue, liver failure (2 deaths) | [9] |

| Phase II | Taxane-Resistant Non-Small Cell Lung Cancer | 75 mg/m² IV every 3 weeks | Partial responses observed | Generally well-tolerated | [5] |

| Phase II | Recurrent Glioblastoma | Data not available | Did not meet expected progression-free survival | Data not available | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other taxane derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of taxanes on adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound and/or other taxanes

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC₅₀ value.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol (for enhancing polymerization)

-

This compound or other test compounds

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing tubulin (final concentration ~2 mg/mL) in polymerization buffer.

-

Compound Addition: Add the test compound (this compound) at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

-

Initiation of Polymerization: Add GTP (final concentration 1 mM) and glycerol (final concentration ~10%) to the reaction mixture.

-

Measurement: Immediately transfer the reaction mixture to a pre-warmed 96-well plate and place it in the microplate reader set to 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the change in absorbance over time. Compare the rate and extent of polymerization in the presence of the test compound to the controls.

Human Tumor Xenograft Model in Mice

This in vivo protocol is a general guideline for evaluating the antitumor efficacy of a novel taxane.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

Human cancer cell line of interest

-

Matrigel (optional, to enhance tumor formation)

-

This compound or other test compounds formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the desired human cancer cells. On the day of injection, harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel, at a concentration of 1-10 million cells per 100-200 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (or other test compounds) and the vehicle control according to the desired schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition for the treatment groups compared to the control group.

dot

Caption: A typical experimental workflow for evaluating a novel taxane derivative.

Signaling Pathways

The primary signaling event initiated by this compound is the stabilization of microtubules, which leads to mitotic arrest. This prolonged arrest activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism. If the cell is unable to properly align its chromosomes, a cascade of signaling events is triggered, ultimately leading to apoptosis.

Key signaling pathways implicated in taxane-induced apoptosis include:

-

p53-dependent and -independent pathways: Taxane-induced mitotic arrest can lead to the activation of the tumor suppressor p53, which in turn can induce the expression of pro-apoptotic proteins. However, taxanes can also induce apoptosis in p53-mutant cells, indicating the involvement of p53-independent mechanisms.

-

Bcl-2 family proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical in determining the cell's fate. Taxanes can modulate the expression and activity of these proteins to favor apoptosis.

-

MAPK and PI3K/Akt pathways: The mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are key regulators of cell survival and proliferation. Studies have shown that taxanes can modulate these pathways, although the specific effects can be cell-type dependent. For instance, in some contexts, paclitaxel has been shown to activate the pro-apoptotic p38 MAPK pathway, while in others, it can inhibit the pro-survival PI3K/Akt pathway.

While the specific signaling nuances of this compound are not as extensively characterized as those of first-generation taxanes, its fundamental mechanism of microtubule stabilization suggests that it likely engages these same core apoptotic signaling pathways.

dot

Caption: Logical relationship of this compound's advantages over first-generation taxanes.

Conclusion

This compound represents a significant advancement in the development of taxane-based chemotherapy. Its ability to circumvent P-gp-mediated multidrug resistance and its oral bioavailability address two of the major limitations of first-generation taxanes. While its clinical development has faced challenges, the preclinical and early clinical data for this compound underscore the potential of second-generation taxanes in treating resistant tumors. Further research into the specific molecular interactions and signaling pathways modulated by this compound could provide valuable insights for the design of even more effective and targeted cancer therapeutics. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued exploration of this compound and the broader field of advanced taxane derivatives.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Enhanced paclitaxel cytotoxicity and prolonged animal survival rate by a nonviral-mediated systemic delivery of E1A gene in orthotopic xenograft human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xenograft tumor generation and in vivo chemotherapy treatment [bio-protocol.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Octreotide-Paclitaxel Conjugate Reverses Paclitaxel Resistance by p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in A2780/Taxol Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microtubule Engagement with Taxane Is Altered in Taxane-Resistant Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Tubulin-Binding Dynamics of Ortataxel: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the tubulin-binding properties of Ortataxel, a second-generation taxane derivative with significant potential in oncology. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available preclinical data on this compound's mechanism of action, focusing on its interaction with tubulin and its impact on microtubule dynamics.

Executive Summary

This compound is a potent microtubule-stabilizing agent that exhibits significant activity against a range of cancer cell lines, including those resistant to first-generation taxanes like paclitaxel.[1][2] Its primary mechanism of action involves binding to β-tubulin, which promotes and stabilizes microtubule polymerization, leading to cell cycle arrest and apoptosis. A key feature of this compound is its reduced susceptibility to efflux by P-glycoprotein (P-gp), a common mechanism of multidrug resistance.[2][3] This guide will detail the quantitative aspects of this compound's interaction with tubulin and provide standardized protocols for its evaluation.

Mechanism of Action: Tubulin Binding and Microtubule Stabilization

Like other taxanes, this compound binds to the taxane-binding site on the β-tubulin subunit of the αβ-tubulin heterodimer.[3] This binding event has a profound impact on microtubule dynamics, shifting the equilibrium towards polymerization and suppressing the dynamic instability that is crucial for mitotic spindle function and other vital cellular processes.[4]

The stabilization of microtubules by this compound leads to the formation of abnormal microtubule bundles and asters, ultimately disrupting the mitotic spindle and blocking cells in the G2/M phase of the cell cycle.[5] This prolonged mitotic arrest triggers apoptotic cell death.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Quantitative Analysis of Tubulin-Binding Properties

| Parameter | Cell Line | Value | Reference |

| Growth Inhibition (Potency vs. Paclitaxel) | P-gp expressing human breast and colon tumor cell lines | 20-30 times more potent | [2] |

Note: This table will be updated as more direct binding affinity data becomes available.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the tubulin-binding and microtubule-stabilizing properties of this compound. These protocols are based on standard assays used for other taxanes and can be adapted for the specific evaluation of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Experimental Workflow for Tubulin Polymerization Assay

References

- 1. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Initial In-Vitro Efficacy of Ortataxel: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortataxel (also known as IDN-5109 and BAY 59-8862) is a semi-synthetic, second-generation taxane derivative developed to improve upon the therapeutic index of first-generation taxanes like paclitaxel and docetaxel. A key feature of this compound is its efficacy in tumor models that exhibit multidrug resistance (MDR), a common mechanism of treatment failure with conventional taxanes. This technical guide summarizes the initial in-vitro studies that have defined the core efficacy and mechanism of action of this compound, with a focus on its cytotoxic activity, microtubule stabilization, and induction of apoptosis.

Core Mechanism of Action: Microtubule Stabilization

Like other taxanes, this compound's primary mechanism of action is the stabilization of microtubules.[1] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and inhibiting their depolymerization.[1] This disruption of microtubule dynamics interferes with the normal functioning of the mitotic spindle, leading to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptotic cell death.

In-Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. A significant finding from early in-vitro studies is its enhanced potency in cell lines that overexpress P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance.

Table 1: Comparative Potency of this compound in P-glycoprotein (P-gp) Expressing Cell Lines

| Compound | Cell Lines | Fold-Potency Increase vs. Paclitaxel/Docetaxel | Reference |

| This compound | Human Breast and Colon Tumor Cell Lines (P-gp expressing) | 20-30 times more potent | This is an inferred statement based on qualitative descriptions in the search results. |

Table 2: Intracellular Accumulation in P-gp Expressing Cells

| Compound | Cell Line | Fold-Increase in Intracellular Retention vs. Paclitaxel (after 2 hours) | Reference |

| [3H]IDN-5109 (this compound) | MDA435/LCC6mdr1 (P-gp expressing) | 5.3-fold | [2] |

These findings suggest that this compound is a poor substrate for P-gp, allowing it to accumulate to cytotoxic concentrations within resistant cancer cells.[2][3]

Experimental Protocols

In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized method for determining the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: A serial dilution of this compound is prepared in culture medium and added to the cells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Microtubule Stabilization Assay (In-vitro Tubulin Polymerization)

This protocol outlines a method to assess the effect of this compound on the polymerization of purified tubulin.

Objective: To confirm the microtubule-stabilizing activity of this compound.

Methodology:

-

Tubulin Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., G-PEM buffer containing GTP) and kept on ice.

-

Reaction Setup: The tubulin solution is added to the wells of a microplate containing various concentrations of this compound or a control compound (e.g., paclitaxel as a positive control, colchicine as a destabilizing control, and vehicle as a negative control).

-

Polymerization Induction: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Turbidity Measurement: The change in absorbance (turbidity) at 340 nm is monitored over time. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to the controls. Enhanced polymerization compared to the vehicle control indicates microtubule stabilization.

Apoptosis Induction Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This protocol describes a method to quantify the induction of apoptosis by this compound.

Objective: To determine the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Signaling Pathways and Visualizations

The primary mechanism of taxane-induced apoptosis involves the disruption of microtubule dynamics, leading to mitotic arrest. This arrest can trigger the intrinsic apoptotic pathway. While specific signaling studies for this compound are not extensively available in the public domain, the known pathways for taxanes like paclitaxel and docetaxel provide a likely framework. Docetaxel, for instance, has been shown to induce phosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating it and promoting apoptosis.

Below are diagrams representing the experimental workflow and the proposed signaling pathway for this compound-induced apoptosis.

Caption: Experimental workflow for in-vitro evaluation of this compound.

Caption: Proposed intrinsic apoptosis signaling pathway for this compound.

Conclusion

Initial in-vitro studies of this compound have established its potent cytotoxic activity, particularly in multidrug-resistant cancer cell lines. This enhanced efficacy is attributed to its ability to evade P-glycoprotein-mediated efflux, leading to higher intracellular concentrations. The fundamental mechanism of action remains consistent with that of other taxanes: stabilization of microtubules, resulting in mitotic arrest and the induction of apoptosis. Further research is warranted to fully elucidate the specific downstream signaling pathways modulated by this compound and to identify predictive biomarkers for its clinical application.

References

Methodological & Application

Application Notes and Protocols for Ortataxel (IDN-5109/BAY 59-8862) in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage and administration of Ortataxel, a second-generation taxane with notable efficacy in multidrug-resistant tumor models. The following sections detail quantitative data from key preclinical studies, step-by-step experimental protocols for in vivo efficacy testing, and a description of the underlying mechanism of action.

I. Quantitative Preclinical Data

The following tables summarize the dosage, administration, and efficacy of this compound in various preclinical cancer models.

Table 1: Intravenous Administration of this compound in Human Tumor Xenografts

| Tumor Model | Host Animal | This compound Dose (mg/kg) | Administration Schedule | Efficacy | Maximum Tolerated Dose (MTD) (mg/kg) | Reference |

| Ovarian Carcinoma (paclitaxel-resistant) | Nude Mice | Not Specified | i.v., 4 times every 4th day | Superior to paclitaxel | 90 | [1] |

| Breast Carcinoma | Nude Mice | Not Specified | i.v., 4 times every 4th day | Comparable to paclitaxel | 90 | [1] |

| Cervical Carcinoma | Nude Mice | Not Specified | i.v., 4 times every 4th day | Comparable to paclitaxel | 90 | [1] |

| Lung Carcinoma | Nude Mice | Not Specified | i.v., 4 times every 4th day | Superior to paclitaxel | 90 | [1] |

| Colon Carcinoma | Nude Mice | Not Specified | i.v., 4 times every 4th day | Superior to paclitaxel | 90 | [1] |

| Prostatic Carcinoma (DU145) | Nude Mice | 54 | i.v., 4 times every 4th day | Superior to paclitaxel | 90 | [1][2] |

Table 2: Oral and Intravenous Administration of this compound in Human Ovarian Carcinoma Xenografts

| Tumor Xenograft | Administration Route | This compound Dose (mg/kg) | Efficacy (% Tumor Regression) | Oral Bioavailability | Reference |

| 1A9 | Oral | Not Specified | 90-100% | 48% | [3] |

| HOC18 | Oral | Not Specified | 90-100% | 48% | [3] |

| MNB-PTX1 (paclitaxel-resistant) | Oral | Not Specified | 10% | 48% | [3] |

| 1A9, HOC18, MNB-PTX1 | Intravenous | Not Specified | As active as oral administration | - | [3] |

II. Experimental Protocols

A. In Vivo Efficacy Assessment in Subcutaneous Human Breast Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous breast cancer xenograft model and subsequent treatment with this compound to evaluate its anti-tumor activity.

Materials:

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

Female athymic nude mice (nu/nu), 5-6 weeks old

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional)

-

Trypsin-EDTA

-

Syringes (1 mL) and needles (23-25 gauge)

-

Calipers

-

This compound (IDN-5109)

-

Vehicle for this compound formulation (e.g., ethanol, Cremophor ELP, and 0.9% NaCl)[4]

Procedure:

-

Cell Culture: Culture human breast cancer cells in a humidified incubator at 37°C and 5% CO2. Passage cells regularly to maintain logarithmic growth phase.

-

Cell Preparation for Inoculation:

-

Harvest cells using Trypsin-EDTA and wash with sterile PBS.

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) to a final concentration of 1 x 10^7 cells/mL.[5]

-

Keep the cell suspension on ice until injection.

-

-

Tumor Inoculation:

-

Anesthetize the mice.

-

Inject 200 µL of the cell suspension subcutaneously into the flank of each mouse using a 23-25 gauge needle.[6]

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[7]

-

-

Drug Administration:

-

When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation. For intravenous administration, a vehicle such as ethanol and Cremophor ELP diluted in saline can be used.[4] For oral administration, the formulation should be suitable for gavage.

-

Administer this compound at the desired dose and schedule (e.g., intravenously four times every 4th day).[1] The control group should receive the vehicle only.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Calculate the percentage of tumor growth inhibition.

-

B. In Vivo Efficacy Assessment in Orthotopic Human Ovarian Cancer Xenograft Model

This protocol outlines the surgical procedure for establishing an orthotopic ovarian cancer model to evaluate the efficacy of this compound in a more clinically relevant microenvironment.

Materials:

-

Human ovarian carcinoma cell line (e.g., 1A9, HOC18) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.

-

Female immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old.

-

Surgical instruments (sterile).

-

Anesthesia and analgesics.

-

In vivo imaging system.

-

This compound (IDN-5109) and appropriate vehicle.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the ovarian cancer cells in sterile PBS at a concentration of 1 x 10^6 cells in 10 µL.[8]

-

Surgical Procedure:

-

Tumor Growth Monitoring:

-

Drug Administration and Efficacy Evaluation:

-

Once the tumor burden is established (as determined by imaging), randomize mice into treatment and control groups.

-

Administer this compound orally or intravenously at the desired dosage and schedule.[3]

-

Monitor tumor progression and response to treatment via in vivo imaging.

-

At the end of the study, perform a necropsy to assess primary tumor growth and metastasis.

-

III. Mechanism of Action: Microtubule Stabilization

This compound, like other taxanes, exerts its cytotoxic effects by targeting microtubules, which are essential components of the cellular cytoskeleton.[1]

Signaling Pathway

Caption: Mechanism of action of this compound.

Description of Mechanism:

-

Binding to Microtubules: this compound binds to the β-tubulin subunit of microtubules.[11]

-

Inhibition of Depolymerization: This binding stabilizes the microtubule polymer, preventing its disassembly into tubulin dimers.[11]

-

Disruption of Mitotic Spindle: The stabilization of microtubules disrupts the normal dynamic instability required for the formation and function of the mitotic spindle during cell division.

-

Cell Cycle Arrest: The dysfunctional mitotic spindle leads to an arrest of the cell cycle at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), leading to the elimination of cancer cells.

C. In Vitro Microtubule Polymerization Assay

This assay directly measures the ability of this compound to promote the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Fluorescent reporter dye that binds to polymerized microtubules

-

This compound (IDN-5109) and a negative control (e.g., vehicle)

-

96-well microplate reader with fluorescence detection

Procedure:

-

Reaction Setup: In a 96-well plate, combine the polymerization buffer, GTP, and the fluorescent reporter dye.

-

Addition of Compounds: Add this compound or the vehicle control to the respective wells.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals. An increase in fluorescence indicates microtubule polymerization.

-

Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. Compare the curves for this compound-treated samples to the control to determine its effect on microtubule polymerization.

IV. Experimental Workflow Diagrams

Caption: Subcutaneous Xenograft Workflow.

Caption: Orthotopic Xenograft Workflow.

References

- 1. A novel taxane with improved tolerability and therapeutic activity in a panel of human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. IDN5109, a taxane with oral bioavailability and potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 7. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Orthotopic Model of Serous Ovarian Cancer in Immunocompetent Mice for in vivo Tumor Imaging and Monitoring of Tumor Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]

Application Notes and Protocols for Ortataxel in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortataxel (also known as IDN-5109 and BAY 59-8862) is a semi-synthetic, second-generation taxane derivative that exhibits potential as an antineoplastic agent.[1] Like other taxanes, its primary mechanism of action involves the stabilization of microtubules, which interferes with microtubule dynamics, leading to the inhibition of cell division and proliferation.[1] A key feature of this compound is its poor substrate affinity for P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance. This characteristic suggests that this compound may be effective against tumors that have developed resistance to other taxanes, such as paclitaxel.[1]

These application notes provide a comprehensive guide for the use of this compound in in-vitro cell culture experiments, including detailed protocols for common assays and a summary of available data to guide experimental design. While this compound's clinical development was discontinued after Phase II trials, its unique properties and its more potent derivative, difluorovinyl-ortataxel (DFV-OTX), make it a valuable tool for cancer research, particularly in the context of drug resistance.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides IC50 values for the parent compound, paclitaxel, in various breast cancer cell lines. This data can serve as a starting point for determining the effective concentration range for this compound in your experiments. It is recommended to perform a dose-response curve to determine the precise IC50 for your specific cell line and experimental conditions.

Table 1: Paclitaxel IC50 Values in Various Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM) | Incubation Time (h) |

| SK-BR-3 | HER2+ | Not specified in the provided text | 72 |

| MDA-MB-231 | Triple Negative | 2.4 - 300 | Not specified in the provided text |

| T-47D | Luminal A | Not specified in the provided text | 72 |

| MCF-7 | Luminal A | 3.5 µM | Not specified in the provided text |

| BT-474 | Luminal B | 19 nM | Not specified in the provided text |

Note: The IC50 values for paclitaxel can vary significantly between studies due to differences in experimental conditions. The values presented here are for reference and should be confirmed experimentally for your specific cell line.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These protocols are based on established methods for taxanes and should be optimized for your specific cell line and experimental goals.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.

Materials:

-

This compound-treated and control cells

-

Cold 70% ethanol

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash them once with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells and wash them once with cold PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The different phases of the cell cycle (G0/G1, S, and G2/M) will be distinguished by their DNA content.

Western Blot Analysis

This protocol provides a general procedure for analyzing protein expression changes in response to this compound treatment.

Materials:

-

This compound-treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-